Monocerin Exhibits 11.3-Fold Superior Antimalarial Potency Compared to 11-Hydroxymonocerin
Monocerin demonstrates significantly higher antimalarial potency against a multidrug-resistant Plasmodium falciparum strain (K1) compared to its closest analog, 11-hydroxymonocerin [1]. This difference is critical for selecting a lead compound for further antimalarial development.
| Evidence Dimension | Antimalarial activity (IC50) |
|---|---|
| Target Compound Data | 0.68 μM |
| Comparator Or Baseline | 11-Hydroxymonocerin, 7.70 μM |
| Quantified Difference | 11.3-fold lower IC50 (higher potency) |
| Conditions | Plasmodium falciparum (K1, multidrug-resistant strain) in vitro |
Why This Matters
This data justifies the procurement of monocerin over 11-hydroxymonocerin for antimalarial screening and medicinal chemistry campaigns, as the parent compound shows an order of magnitude greater potency.
- [1] Sappapan, R., Sommit, D., Ngamrojanavanich, N., Pengpreecha, S., Wiyakrutta, S., Sriubolmas, N., & Pudhom, K. (2008). 11-Hydroxymonocerin from the plant endophytic fungus Exserohilum rostratum. Journal of Natural Products, 71(9), 1657–1659. View Source
